Boc-Phe(3-Me)-OH

Catalog No.
S1768238
CAS No.
114873-06-2
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe(3-Me)-OH

CAS Number

114873-06-2

Product Name

Boc-Phe(3-Me)-OH

IUPAC Name

(2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

HBBXWMALJNZDOM-LBPRGKRZSA-N

SMILES

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

114873-06-2;Boc-Phe(3-Me)-OH;Boc-3-methyl-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoicacid;BOC-L-3-Methylphe;Boc-L-3-Methylphenylalanine;Boc-D-Phe(3-Me)-OH;SBB066164;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoicacid;AC1MC50V;SCHEMBL16423;Boc-3-Methy-L-Phenylalanine;15002_ALDRICH;15002_FLUKA;CTK8C5721;HBBXWMALJNZDOM-LBPRGKRZSA-N;MolPort-001-758-364;ZINC2386873;CB-472;AKOS015836522;AKOS015895346;AM83421;BL076-1;RTR-002709;AC-16775

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Peptide synthesis

Boc-3-methyl-L-phenylalanine is a valuable building block for peptide synthesis due to the presence of the Boc protecting group. This group allows for the selective formation of peptide bonds while protecting the amino group of the molecule. Researchers utilize Boc-3-methyl-L-phenylalanine to incorporate the modified phenylalanine unit into synthetic peptides with desired properties, such as increased stability or altered interactions with other molecules ().

Protein engineering

Boc-3-methyl-L-phenylalanine can be used in protein engineering to introduce specific modifications to protein structures. By incorporating this modified amino acid into a protein sequence, researchers can study the effects of the additional methyl group on protein folding, stability, and function. This approach allows them to understand the role of specific amino acid side chains in protein structure and activity ().

Studies on protein-protein interactions

Boc-3-methyl-L-phenylalanine can be a valuable tool in studying protein-protein interactions. By selectively modifying specific amino acids within a protein with this molecule, researchers can investigate how these modifications affect the binding affinity and specificity of protein interactions. This information can be crucial for understanding protein function and developing new therapeutic strategies ().

Boc-Phe(3-Methyl)-OH, known chemically as tert-butoxycarbonyl-3-methyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. It features a tert-butoxycarbonyl (Boc) protective group attached to the amino group, along with a methyl substituent at the 3-position of the phenyl ring. This compound is primarily utilized in peptide synthesis, where the Boc group serves to protect the amino functionality during various

  • Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), resulting in the formation of 3-methyl-L-phenylalanine.
  • Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides. Common reagents for these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), often conducted in solvents like dimethylformamide (DMF).

The deprotection and coupling processes are crucial for synthesizing peptides that contain Boc-Phe(3-Methyl)-OH as a residue.

While specific biological activities of Boc-Phe(3-Methyl)-OH are not extensively documented, its structural similarity to phenylalanine suggests potential roles in biological systems where phenylalanine is involved. This compound may influence protein synthesis and folding due to its incorporation into peptide chains. The presence of the methyl group could affect hydrophobic interactions and steric properties, potentially altering the biological activity of peptides synthesized using this compound.

The synthesis of Boc-Phe(3-Methyl)-OH typically involves the protection of the amino group of 3-methyl-L-phenylalanine. The general procedure includes:

  • Reaction with Di-tert-butyl Dicarbonate: The amino group of 3-methyl-L-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Solvent Use: The reaction is generally carried out in an organic solvent like dichloromethane at room temperature to facilitate efficient mixing and reaction.

For industrial applications, automated peptide synthesizers are employed to scale up production while optimizing reaction conditions to enhance yield and purity.

Boc-Phe(3-Methyl)-OH is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides, particularly those requiring specific steric or electronic properties influenced by the methyl substitution.
  • Research: In studies exploring protein structure and function, where modified amino acids can provide insights into interactions and stability.

Several compounds share structural similarities with Boc-Phe(3-Methyl)-OH. These include:

Compound NameStructure Description
Boc-Phe-OHtert-butoxycarbonyl-L-phenylalanine
Boc-Tyr-OHtert-butoxycarbonyl-L-tyrosine
Boc-Trp-OHtert-butoxycarbonyl-L-tryptophan
Boc-Phe(2-Methyl)-OHtert-butoxycarbonyl-2-methyl-L-phenylalanine

Uniqueness

Boc-Phe(3-Methyl)-OH stands out due to its specific methyl substitution at the 3-position on the phenyl ring. This modification can significantly influence its steric and electronic properties compared to other similar compounds, making it particularly useful for synthesizing peptides that require tailored characteristics for specific applications in medicinal chemistry or biochemistry.

XLogP3

2.5

Wikipedia

Boc-3-methyl-L-phenylalanine

Dates

Modify: 2023-08-15

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